Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate
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Overview
Description
Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate is an organic compound that features a pyridine ring attached to a trichlorobenzene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate typically involves the reaction of pyridine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of sulfonamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate has several applications in scientific research:
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific proteins or receptors .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonamide: Similar structure but with an amide group instead of a sulfonate group.
2,4,5-Trichlorobenzenesulfonic acid: Lacks the pyridine ring but shares the trichlorobenzene sulfonate moiety.
Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonyl chloride: Precursor to the sulfonate compound.
Uniqueness
Pyridin-2-yl 2,4,5-trichlorobenzene-1-sulfonate is unique due to its combination of a pyridine ring and a trichlorobenzene sulfonate group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H6Cl3NO3S |
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Molecular Weight |
338.6 g/mol |
IUPAC Name |
pyridin-2-yl 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C11H6Cl3NO3S/c12-7-5-9(14)10(6-8(7)13)19(16,17)18-11-3-1-2-4-15-11/h1-6H |
InChI Key |
RAQCHJHGQKQOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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